(1S)-trans-Y-Cyhalothrin
Description
(1S)-trans-Y-Cyhalothrin (CAS: 76703-68-9) is a synthetic pyrethroid insecticide characterized by its stereochemical configuration and structural complexity. Pyrethroids are widely used in agricultural and domestic settings due to their neurotoxic effects on insects, low mammalian toxicity, and environmental persistence. The compound’s nomenclature reflects its stereochemistry: the "1S" designation indicates the absolute configuration at the cyclopropane ring’s carbon-1 position, while "trans" refers to the spatial arrangement of substituents around the cyclopropane ring. This isomer-specific configuration enhances its insecticidal activity by optimizing binding to sodium channels in insect nervous systems .
Properties
CAS No. |
76703-68-9 |
|---|---|
Molecular Formula |
C₂₃H₁₉ClF₃NO₃ |
Molecular Weight |
449.85 |
Synonyms |
(1S,3R)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethyl-cyclopropanecarboxylic Acid (S)-Cyano(3-phenoxyphenyl)methyl Ester; [1S-[1α(R*),3β(Z)]]-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethyl-cyclopropanecarboxylic Acid (S)-Cyano( |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-trans-Y-Cyhalothrin involves several key steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, 3-phenoxybenzaldehyde.
Formation of the Intermediate: The intermediate is then subjected to a series of reactions, including the formation of an oxime, followed by Beckmann rearrangement to yield the corresponding amide.
Cyclization: The amide undergoes cyclization to form the core structure of the pyrethroid.
Stereoselective Reduction: The final step involves a stereoselective reduction to obtain the (1S)-trans isomer of Y-Cyhalothrin.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Catalysts: Employing specific catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to isolate the desired isomer.
Chemical Reactions Analysis
Types of Reactions: (1S)-trans-Y-Cyhalothrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less active forms.
Substitution: It can undergo substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidation typically yields oxides and hydroxyl derivatives.
Reduction Products: Reduction results in the formation of alcohols and alkanes.
Substitution Products: Substitution reactions produce halogenated derivatives.
Scientific Research Applications
(1S)-trans-Y-Cyhalothrin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study stereoselective reactions and insecticide mechanisms.
Biology: Investigated for its effects on insect physiology and resistance mechanisms.
Medicine: Explored for potential therapeutic applications due to its neurotoxic effects on pests.
Industry: Widely used in agricultural practices to protect crops from pest infestations.
Mechanism of Action
The mechanism of action of (1S)-trans-Y-Cyhalothrin involves:
Target Sites: The compound targets the nervous system of insects, specifically the voltage-gated sodium channels.
Pathways: It prolongs the opening of sodium channels, leading to continuous nerve impulses, paralysis, and eventually death of the insect.
Molecular Targets: The primary molecular targets are the sodium channels in the nerve cells of insects.
Comparison with Similar Compounds
Comparison with Similar Pyrethroid Compounds
Pyrethroids exhibit variability in efficacy, toxicity, and environmental persistence due to differences in stereochemistry and substituent groups. Below is a detailed comparison of (1S)-trans-Y-Cyhalothrin with structurally related compounds.
Cyfluthrin
- Isomer Composition: Technical-grade cyfluthrin comprises four diastereomeric pairs (I–IV), differing in alpha-cyano group orientation and cis/trans cyclopropane configurations. For example, isomer III contains the (R)-alpha-cyano group and (1R)-trans cyclopropane configuration .
- Key Difference: Unlike this compound, cyfluthrin includes a fluorine atom at the 4-position of the phenoxybenzyl group, which enhances photostability and broad-spectrum activity. However, its complex isomer mixture (23–26% I, 16–19% II, etc.) reduces target specificity compared to single-isomer formulations .
Lambda-Cyhalothrin
- Isomer Composition: Lambda-cyhalothrin is a racemic mixture of two enantiomers: (S)-alpha-cyano-3-phenoxybenzyl (Z)-(1R)-cis-3-(2-chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylate (R)-alpha-cyano-3-phenoxybenzyl (Z)-(1S)-cis-3-(2-chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylate .
- Key Difference: Lambda-cyhalothrin’s racemic nature confers balanced potency against a wider insect population but may increase non-target toxicity. In contrast, this compound’s single-isomer structure improves selectivity, reducing environmental collateral damage .
Beta-Cyfluthrin
- Isomer Composition: A 1:2 ratio of isomers II and IV from cyfluthrin’s technical mixture. Isomer II has (S)-alpha-cyano and (1R)-cis configurations, while IV combines (R)-alpha-cyano and (1S)-trans arrangements .
- Key Difference : Beta-cyfluthrin’s simplified isomer ratio enhances stability but lacks the trans-configuration present in this compound, which is critical for prolonged residual activity in field applications .
Structural and Functional Comparison Table
| Compound | Isomer Composition | Key Structural Features | Biological Activity |
|---|---|---|---|
| This compound | Single isomer: (1S)-trans cyclopropane configuration | No fluorine substitution; optimized sodium channel binding | High target specificity, moderate photodegradation |
| Cyfluthrin | 4 diastereomeric pairs (I–IV) | 4-fluoro-phenoxybenzyl group; cis/trans cyclopropane | Broad-spectrum, lower specificity due to isomer mixture |
| Lambda-Cyhalothrin | Racemic mixture of two enantiomers | Chloro-trifluoropropenyl side chain; cis configuration | Balanced efficacy, higher non-target toxicity |
| Beta-Cyfluthrin | 1:2 ratio of isomers II and IV | Simplified isomer profile; lacks trans configuration | Improved stability, reduced residual activity |
Data sourced from U.S. Department of Health and Human Services (2003) .
Research Findings and Implications
- Efficacy : this compound’s single-isomer structure achieves comparable insecticidal activity to lambda-cyhalothrin at lower application rates, minimizing environmental load .
- Synthetic Complexity : The production of single-isomer pyrethroids like this compound requires advanced chiral synthesis techniques, increasing manufacturing costs relative to racemic mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
